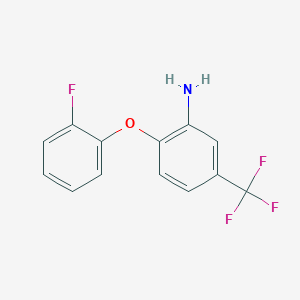

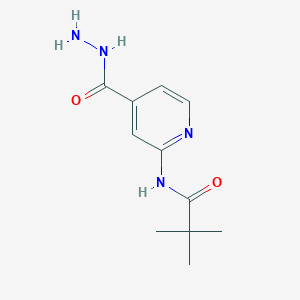

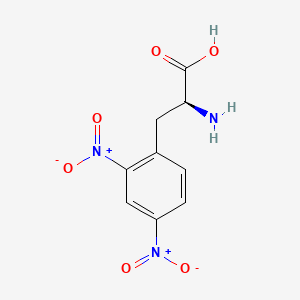

2,5-Difluoro-benzamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated benzamidine derivatives involves various strategies, including cyclocondensation reactions and nucleophilic vinylic substitution. For instance, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized as hydrochloride salts through a reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Another approach involved the synthesis of fluorine-containing tetrasubstituted pyrimidines from 1-cyano-2-chloro-2-trifluoromethylethylenes through condensation with amidines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of fluorine atoms, which can significantly affect the molecule's electronic distribution and reactivity. For example, the crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . The influence of fluorine on molecular aggregation was also demonstrated in a study of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides .

Chemical Reactions Analysis

The presence of fluorine atoms in the benzamidine derivatives can lead to unique chemical reactivity. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The fluorine atoms provide a distinct electrophilic character to the enamide moiety, facilitating these reactions.

Physical and Chemical Properties Analysis

Fluorinated benzamidines exhibit distinct physical and chemical properties due to the electronegativity and small size of fluorine atoms. These properties include the formation of strong hydrogen bonds, as seen in the crystal structures of the compounds, where N–H⋯N, N–H⋯Cl, and C–H⋯Cl hydrogen bonds were observed . Additionally, the introduction of fluorine can lead to increased lipophilicity and metabolic stability, making these compounds potential candidates for drug development.

Scientific Research Applications

1. Antiarrhythmic Activity

Benzamides, including derivatives like 2,5-Difluoro-benzamidine hydrochloride, have been studied for their potential in treating cardiac arrhythmias. Research has shown that specific benzamide derivatives exhibit significant oral antiarrhythmic activity in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

2. Corrosion Inhibition

In the field of materials science, benzamidine derivatives have been investigated as corrosion inhibitors. One study specifically examined the effectiveness of benzamidine derivatives in preventing corrosion of carbon steel in hydrochloric acid, highlighting the potential industrial applications of these compounds (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

3. Anti-microbial and Antipathogenic Activity

Benzamidine hydrochloride derivatives have also been explored for their antipathogenic properties. A study focusing on the interaction of benzamide derivatives with bacterial cells found significant activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for development as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

4. Potassium Channel Openers for Epilepsy Treatment

Research into N-pyridyl benzamide derivatives, closely related to 2,5-Difluoro-benzamidine hydrochloride, has revealed their application as KCNQ2/Q3 potassium channel openers. These compounds have shown activity in rodent models of epilepsy and pain, demonstrating potential therapeutic applications (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).

5. Fluorescence Properties for Biological Applications

Benzamides have been synthesized and studied for their luminescence properties, making them useful in biological and organic material applications. Derivatives of benzamide, including those with difluoroboronated complexes, have shown potential as novel blue fluorophores, useful in various scientific research fields (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Safety And Hazards

Future Directions

While specific future directions for 2,5-Difluoro-benzamidine hydrochloride are not available, benzamidines and their derivatives are of interest in medicinal chemistry due to their inhibitory effects on various enzymes . They are often used as building blocks in the synthesis of more complex molecules .

properties

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-benzamidine hydrochloride | |

CAS RN |

885957-28-8 |

Source

|

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)